molecular formula C18H21ClN2O5S B3014566 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396714-68-3

3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B3014566
CAS RN: 1396714-68-3
M. Wt: 412.89
InChI Key: NIHNTHIIIZFNEG-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O5S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

Research on piperidine derivatives, including those structurally similar to the specified compound, has shown promising applications in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of three piperidine derivatives on iron. These studies offer insights into the potential of such compounds in protecting metal surfaces from corrosion, a significant concern in industrial applications (S. Kaya et al., 2016).

Antiviral and Antifungal Activities

The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists by Cheng De-ju (2015) highlight the increasing interest in sulfonamide derivatives as potential antiviral agents, specifically targeting HIV-1 infection. This research underscores the role of such compounds in developing novel antiviral therapies (Cheng De-ju, 2015).

Herbicide Transport and Environmental Impact

Chlorsulfuron, a compound with a benzenesulfonamide moiety, was studied by Veeh et al. (1994) for its transport characteristics through soil columns. Understanding the mobility of such herbicides in agricultural soils is crucial for predicting their environmental impact and managing agricultural practices sustainably (R. Veeh et al., 1994).

Anticancer Properties

A novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research by El-Sawy et al. (2013) demonstrates the potential of such derivatives in cancer treatment, highlighting the diverse therapeutic applications of compounds with methoxybenzenesulfonamide structures (E. El-Sawy et al., 2013).

Enzyme Inhibition and Drug Development

Compounds synthesized from methoxybenzenesulfonamide have been evaluated for their enzyme inhibitory activities, offering insights into their potential as lead compounds in drug development. The study by Virk et al. (2018) on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and their evaluation against various enzymes exemplifies the broad applicability of such compounds in pharmaceutical research (N. Virk et al., 2018).

properties

IUPAC Name

3-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-25-17-3-2-15(10-16(17)19)27(23,24)20-11-13-4-7-21(8-5-13)18(22)14-6-9-26-12-14/h2-3,6,9-10,12-13,20H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHNTHIIIZFNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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